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Compound of Interest

Compound Name: SRT 2183

cat. No.: B1681107

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.
Introduction:

SRT 2183 is a small molecule initially identified as a selective activator of Sirtuin-1 (SIRT1), an
NAD+-dependent deacetylase.[1][2][3] SIRTL1 is a key regulator of various cellular processes,
including cell survival, apoptosis, DNA repair, and metabolism, making it a target of interest in
cancer therapy. SRT 2183 has been investigated for its potential anti-cancer properties in
various preclinical models. These notes provide an overview of its applications in cancer
research, detailing its mechanism of action, effects on cancer cells, and protocols for relevant
experiments.

It is important to note that while initially described as a direct SIRT1 activator, some studies
have questioned this, suggesting potential SIRT1-independent mechanisms of action, such as
the inhibition of p300 histone acetyltransferase.[4][5][6][7] Researchers should consider this
ongoing discussion when interpreting experimental results.

Key Applications in Cancer Research

e Induction of Apoptosis and Growth Arrest: SRT 2183 has been shown to induce growth
arrest and apoptosis in various cancer cell lines, particularly in hematological malignancies
like acute lymphoblastic leukemia (ALL).[1][2][3][8]
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» Modulation of Key Signaling Pathways: The compound affects critical cancer-related
pathways by deacetylating and thereby modulating the activity of transcription factors such
as STAT3 and NF-kB.[1][2] It also leads to a reduction in the levels of the oncoprotein c-Myc.

[1][2]

o DNA Damage Response: SRT 2183 treatment can induce a DNA damage response,
evidenced by the accumulation of phospho-H2A.X, a sensitive marker of DNA double-strand
breaks.[1][2][3] This is accompanied by an upregulation of genes involved in the DNA
damage response.[2][8]

o Combination Therapy: Research suggests that SRT 2183 may enhance the anti-cancer
effects of other therapies, such as HDAC inhibitors (e.g., LBH589), leading to a more
significant upregulation of tumor suppressor genes like GADD45A and GADD45G.[8]

Data Presentation

Table 1: In Vitro Efficacy of SRT 2183 in Cancer Cell Lines
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Table 2: Molecular Activity of SRT 2183

Parameter Value Reference

EC1.5 (SIRT1 Activation) 0.36 UM [1][2][3]

Experimental Protocols
Protocol 1: Cell Proliferation Assay

Objective: To determine the effect of SRT 2183 on the proliferation of cancer cells.

Materials:

Cancer cell lines (e.g., Reh, Nalm-6)

Complete cell culture medium

SRT 2183 (stock solution in DMSO)

96-well cell culture plates

BrdU Cell Proliferation Assay Kit

Microplate reader
Procedure:

e Seed cells in a 96-well plate at a density of 2 x 10”4 cells/well in 100 pL of complete
medium.

e Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

o Prepare serial dilutions of SRT 2183 in complete medium. Add 100 pL of the diluted
compound to the respective wells to achieve final concentrations ranging from 1 puM to 20
MM. Include a vehicle control (DMSO).

 Incubate the plates for 48 to 72 hours.
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48 hours post-treatment, add BrdU reagent to each well according to the manufacturer's
instructions.

Incubate for an additional 24 hours.
Measure BrdU incorporation using a microplate reader at the appropriate wavelength.

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol 2: Western Blot Analysis for Phospho-H2A.X
and c-Myc

Objective: To assess the effect of SRT 2183 on DNA damage and oncoprotein levels.

Materials:

Cancer cell lines (e.g., Reh, Ly3)

SRT 2183

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-phospho-H2A.X, anti-c-Myc, anti-B-actin)
HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with SRT 2183 (e.g., 5-10 uM) for 24 hours.
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e Harvest cells and lyse them in lysis buffer.

o Determine protein concentration using the BCA assay.

o Denature 20-30 ug of protein from each sample by boiling in Laemmli buffer.

o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
e Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

o Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

o Use B-actin as a loading control to normalize protein levels.

Protocol 3: Gene Expression Analysis by Quantitative
Real-Time PCR (qRT-PCR)

Objective: To measure the changes in mRNA levels of pro-apoptosis and DNA damage
response genes.

Materials:

Cancer cell lines

SRT 2183

RNA extraction kit

cDNA synthesis kit

gPCR master mix
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o Primers for target genes (e.g., GADD45A, GADD45G) and a housekeeping gene (e.g.,
GAPDH)

e Real-time PCR system

Procedure:

o Treat cells with SRT 2183 for 24 hours.

o Extract total RNA using a commercial kit.

e Synthesize cDNA from 1 ug of total RNA.

e Perform gRT-PCR using the synthesized cDNA, specific primers, and a qPCR master mix.

o Use the following cycling conditions (example): 95°C for 10 min, followed by 40 cycles of
95°C for 15 s and 60°C for 1 min.

e Analyze the data using the AACt method, normalizing the expression of target genes to the
housekeeping gene.

Visualizations
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Caption: Proposed mechanism of action of SRT 2183 in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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